N,N'-Sulfanediylbis(4-bromoaniline)
Description
N,N'-Sulfanediylbis(4-bromoaniline) is a sulfur-bridged bis-aniline derivative where two 4-bromoaniline moieties are connected via a sulfanediyl (-S-) group. This compound is structurally characterized by the presence of bromine substituents at the para positions of the aromatic rings, which enhance its electronic and steric properties.
Properties
CAS No. |
13616-64-3 |
|---|---|
Molecular Formula |
C12H10Br2N2S |
Molecular Weight |
374.10 g/mol |
IUPAC Name |
4-bromo-N-(4-bromoanilino)sulfanylaniline |
InChI |
InChI=1S/C12H10Br2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H |
InChI Key |
YXACKRUDNFEMEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NSNC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-thiodi(p-bromoaniline) typically involves the reaction of p-bromoaniline with sulfur-containing reagents. One common method is the reaction of p-bromoaniline with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of N,N’-thiodi(p-bromoaniline) may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-thiodi(p-bromoaniline) can undergo various chemical reactions, including:
Oxidation: The sulfur bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridge, yielding p-bromoaniline.
Substitution: The bromine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
p-Bromoaniline.Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-thiodi(p-bromoaniline) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-thiodi(p-bromoaniline) involves its interaction with molecular targets through its sulfur bridge and bromine atoms. The sulfur bridge can participate in redox reactions, while the bromine atoms can engage in halogen bonding and substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N,N'-Sulfanediylbis(4-bromoaniline) and related compounds:
| Compound Name | Bridge Type | Substituents | Key Functional Groups |
|---|---|---|---|
| N,N'-Sulfanediylbis(4-bromoaniline) (Target) | Sulfanediyl (-S-) | 4-Bromo | Aromatic Br, amine, sulfur bridge |
| N,N'-(1,3-Phenylenebis(methanylylidene))bis(4-bromoaniline) | Schiff base (imine-linked benzene) | 4-Bromo | Imine, aromatic Br |
| 4,4′-Sulfinylbis(N,N-diphenylaniline) | Sulfinyl (-SO-) | N,N-Diphenyl | Sulfoxide, diphenylamine |
| N,N-Bis(2-thioethyl)-4-bromoaniline | Thioethyl (-S-CH2CH2-) | 4-Bromo | Thioether, hydroxyl ethyl |
Key Observations :
- The sulfanediyl bridge in the target compound provides a simpler sulfur linkage compared to the sulfinyl (-SO-) group in 4,4′-Sulfinylbis(N,N-diphenylaniline), which may influence redox reactivity and coordination chemistry .
- The Schiff base analog (imine-linked benzene) offers a rigid aromatic core, enhancing π-π stacking interactions, whereas the sulfur bridge allows for greater conformational flexibility .
Key Observations :
Key Observations :
- The Schiff base derivative exhibits notable antimicrobial properties, suggesting that the target compound’s bromine substituents could similarly enhance bioactivity .
- Thioethyl derivatives demonstrate utility in metal coordination (e.g., rhenium complexes), highlighting the role of sulfur in stabilizing metal-ligand interactions .
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